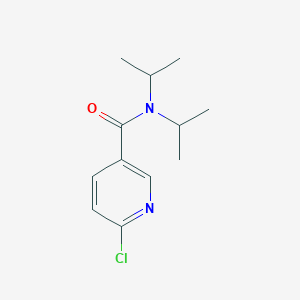![molecular formula C11H23NO2 B1399560 (4-Methoxybutyl)[(oxan-4-yl)methyl]amine CAS No. 1247151-61-6](/img/structure/B1399560.png)
(4-Methoxybutyl)[(oxan-4-yl)methyl]amine
Overview
Description
(4-Methoxybutyl)[(oxan-4-yl)methyl]amine is an organic compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . This compound is characterized by the presence of a methoxybutyl group and an oxan-4-ylmethyl group attached to an amine functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of (4-Methoxybutyl)[(oxan-4-yl)methyl]amine typically involves the reaction of 4-methoxybutylamine with oxan-4-ylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
(4-Methoxybutyl)[(oxan-4-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives. Common reagents include alkyl halides and aryl halides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4-Methoxybutyl)[(oxan-4-yl)methyl]amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methoxybutyl)[(oxan-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. Detailed studies are required to elucidate the exact pathways and mechanisms involved .
Comparison with Similar Compounds
(4-Methoxybutyl)[(oxan-4-yl)methyl]amine can be compared with other similar compounds such as:
This compound: Similar in structure but with different substituents, leading to variations in reactivity and applications.
This compound: Another related compound with distinct properties and uses.
Properties
IUPAC Name |
4-methoxy-N-(oxan-4-ylmethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-13-7-3-2-6-12-10-11-4-8-14-9-5-11/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYLJRZCKQKJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCNCC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


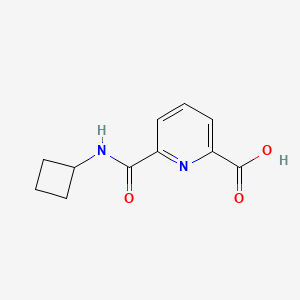
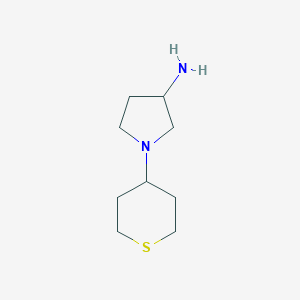
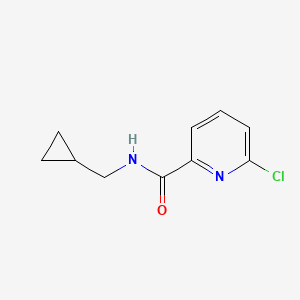
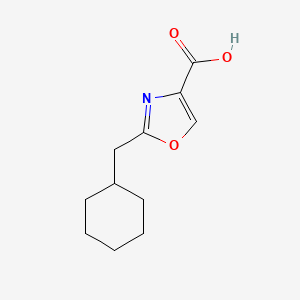
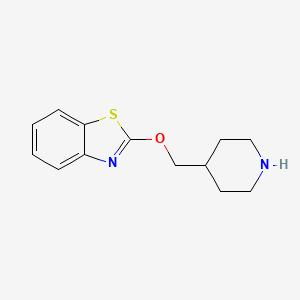
amine](/img/structure/B1399485.png)

![1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1399490.png)
amine](/img/structure/B1399491.png)
![(6-Methoxy-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1399493.png)

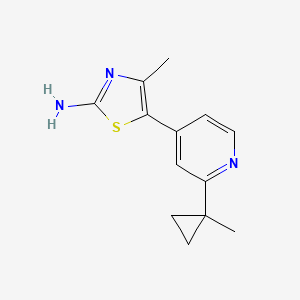
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B1399499.png)
